[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone
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Overview
Description
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone typically involves constructing the pyrrolidine ring from various cyclic or acyclic precursors. The synthetic routes often include the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques like catalytic hydrogenation and selective functional group transformations .
Chemical Reactions Analysis
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride or sodium borohydride, can convert ketones or aldehydes into alcohols.
Scientific Research Applications
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Medicine: It has potential therapeutic applications, including as a scaffold for designing drugs targeting specific proteins or enzymes.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a fused bicyclic structure and exhibit different biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position, influencing its reactivity and biological profile.
Pyrrolidine-2,5-diones: These compounds contain two carbonyl groups, making them more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties .
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-14-8-4-7-13(9-14)15-10-19(11-16(15)18)17(20)12-5-2-3-6-12/h4,7-9,12,15-16H,2-3,5-6,10-11,18H2,1H3/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAWNOVWSJOLQZ-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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